molecular formula Eu2H2O13S3 B1591439 Europium(3+);trisulfate;hydrate CAS No. 20814-06-6

Europium(3+);trisulfate;hydrate

Cat. No.: B1591439
CAS No.: 20814-06-6
M. Wt: 610.1 g/mol
InChI Key: LYSAFKHTFWICCJ-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Europium(3+);trisulfate;hydrate can be synthesized through various methods. One common method involves the reaction of europium oxide (Eu2O3) with sulfuric acid (H2SO4) in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving europium oxide in sulfuric acid, followed by crystallization and purification processes. The resulting product is then dried to obtain the hydrate form. This method ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Europium(3+);trisulfate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Europium(3+);trisulfate;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of europium(3+);trisulfate;hydrate primarily involves its luminescent properties. When excited by ultraviolet light, europium ions emit light in the visible spectrum, making them useful in various imaging and display applications. The energy transfer from the sulfate ions to the europium ions enhances the luminescence efficiency .

Comparison with Similar Compounds

Similar Compounds

  • Europium(III) chloride (EuCl3)
  • Europium(III) nitrate (Eu(NO3)3)
  • Europium(III) acetate (Eu(CH3COO)3)

Uniqueness

Europium(3+);trisulfate;hydrate is unique due to its specific combination of europium ions, sulfate ions, and water molecules, which contribute to its distinct luminescent properties. Compared to other europium compounds, it offers different solubility and stability characteristics, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

europium(3+);trisulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Eu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSAFKHTFWICCJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Eu2H2O13S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583546
Record name Europium(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20814-06-6
Record name Europium(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Europium(3+);trisulfate;hydrate
Reactant of Route 2
Europium(3+);trisulfate;hydrate
Reactant of Route 3
Europium(3+);trisulfate;hydrate
Reactant of Route 4
Europium(3+);trisulfate;hydrate
Reactant of Route 5
Europium(3+);trisulfate;hydrate
Reactant of Route 6
Europium(3+);trisulfate;hydrate

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